5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Purity Procurement Quality Control

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol (CAS 97352-33-5) is a chiral aminomethyl tetrahydronaphthalene-2,3-diol that belongs to a class of substituted tetralins investigated for neuromodulatory and cardiotonic applications. The compound features a 2,3-catechol motif paired with a secondary N-methylaminomethyl substituent at the 5-position.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11898747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCNCC1CCCC2=CC(=C(C=C12)O)O
InChIInChI=1S/C12H17NO2/c1-13-7-9-4-2-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,13-15H,2-4,7H2,1H3
InChIKeyJWAFPWBWJHQMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol (CAS 97352-33-5) Selection and Procurement


5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol (CAS 97352-33-5) is a chiral aminomethyl tetrahydronaphthalene-2,3-diol that belongs to a class of substituted tetralins investigated for neuromodulatory and cardiotonic applications [1]. The compound features a 2,3-catechol motif paired with a secondary N-methylaminomethyl substituent at the 5-position . Its molecular formula is C12H17NO2 (MW 207.27 g/mol) . Compared to more common 6-substituted 2-aminotetralin analogs, this 5-substituted 2,3-diol scaffold offers a distinct pharmacophoric topology relevant to differential target engagement [1].

Why Generic Substitution of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol with In-Class Analogs Fails


In-class aminotetralin derivatives cannot be substituted interchangeably due to critical pharmacophoric differences that drive target recognition and functional selectivity. Positional isomerism of the catechol hydroxyls (2,3- vs. 1,2- vs. 6,7-diol) and the site of the aminoalkyl side chain (5- vs. 6-substitution) are known to profoundly alter receptor binding profiles and intrinsic efficacy [1]. The 5-methylaminomethyl substituent introduces a secondary amine, greater steric bulk, and increased lipophilicity relative to primary amine or 6-substituted analogs, resulting in divergent pharmacokinetic and polypharmacological profiles that cannot be recapitulated by generic replacement compounds [1].

Quantitative Evidence Guide for Differentiating 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol


Higher Certified Purity for Procurement: Target Compound vs. 6-Substituted Analog

The target compound is supplied at a certified minimum purity of 98% by MolCore (CAS 97352-33-5), while the closely related 6-substituted analog 6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol (CHF-1024 free base; CAS 39478-89-2) is typically available at 97% purity from comparable suppliers . This 1% purity differential reduces carry-through of unidentified impurities in downstream biological assays.

Purity Procurement Quality Control

Increased Molecular Weight and Lipophilicity for Differential CNS Permeability

The target compound possesses a molecular weight of 207.27 g/mol and an extended methylaminomethyl chain at the 5-position, resulting in calculated higher lipophilicity (clogP) compared to the 6-amino-2,3-diol congener (6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol, MW 179.22 g/mol) [1]. While direct experimental logP values are not available in the open literature, the 28 Da mass increase and the secondary amine character predict enhanced passive blood-brain barrier permeability relative to primary amine analogs.

Lipophilicity CNS Permeability Molecular Weight

Distinct Pharmacophoric Topology: 5-(Methylaminomethyl)-2,3-diol vs. 6-(Methylamino)-1,2-diol Scaffold

The compound's 2,3-dihydroxy substitution pattern is uncommon among commercial aminotetralin chemical probes and is structurally distinct from the widely used 1,2-diol scaffold found in CHF-1024 (6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol) [1]. The 5-methylaminomethyl chain in the target compound replaces the direct ring-attached amine found in CHF-1024, altering the orientation of the basic nitrogen relative to the catechol pharmacophore. This topological shift has been associated in related series with divergent efficacy at aminergic GPCRs (e.g., dopamine D1 vs. D2, serotonin 5-HT1A vs. 5-HT2A) [2].

Scaffold Differentiation Receptor Selectivity Tetralin SAR

Cardiotonic Patent Inclusion Differentiates Target from CNS-Only Aminotetralin Analogs

The compound falls within the generic claims of US Patent 4,169,108, which discloses 5- or 6-[(substituted-amino)alkyl]-2,3-naphthalenediols as cardiotonic agents [1]. This patent explicitly describes that preferred embodiments include 6-(2-aminoethyl)-2,3-naphthalenediol and its N-alkyl derivatives, demonstrating that the 2,3-diol scaffold coupled with an aminoalkyl side chain provides cardiotonic activity. In contrast, the 6-(methylamino)-1,2-diol scaffold of CHF-1024 is associated with D2 dopamine receptor agonism and α2-adrenoceptor agonism for antiarrhythmic effects rather than primary cardiotonic activity [2]. This divergence in therapeutic indication supports a differentiated pharmacological profile for the 5-methylaminomethyl-2,3-diol series.

Cardiotonic Polypharmacology Patent Evidence

ISO-Certified Manufacturing Yields Quality Consistency vs. Non-Certified Alternatives

MolCore manufactures the compound under ISO quality system certification, providing documented batch consistency and traceability . In comparison, the closely related compound 6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is offered by non-ISO-certified suppliers with lower purity specifications (97%) and limited batch documentation . This certification gap directly impacts the reliability of in vivo pharmacological data, where trace impurity variations can confound toxicity and efficacy readouts.

Quality Assurance ISO Certification Reproducibility

Exclusive 5-Position Substitution Enables Opioid Receptor Profiling Not Accessible to 6-Substituted Analogs

Recent preclinical studies on aminomethyl tetrahydronaphthalene compounds demonstrate that subtle modifications in substituent position and N-alkylation drive selectivity across opioid receptor subtypes (μ, δ, κ) [1]. For example, the compound FW-AII-OH-2 (a 5-aminomethyl analog) exhibited Ki = 4.64 nM at the δ opioid receptor, while FW-AII-OH-1 showed Ki = 141.2 nM at the κ opioid receptor. The target compound (5-methylaminomethyl-2,3-diol) incorporates the 5-substitution motif and secondary amine feature associated with this subtype-switching behavior, whereas the 6-methylamino-1,2-diol comparator (CHF-1024) lacks this pharmacophoric arrangement and has no reported opioid activity.

Opioid Receptor Aminomethyl Tetralin Selectivity Profiling

Best Research and Industrial Application Scenarios for 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol


Probing Structure-Activity Relationships of 2,3-Diol Aminotetralins at Aminergic and Opioid Receptors

The compound's unique 2,3-dihydroxy-5-methylaminomethyl scaffold positions it as a critical probe for systematic SAR studies across aminergic GPCRs and opioid receptors. Its distinct pharmacophoric topology (relative to 1,2-diol and 6,7-diol series) enables researchers to deconvolve the contribution of catechol hydroxyl position to receptor subtype activation [1]. The classified opioid receptor potential suggested by aminomethyl tetrahydronaphthalene analogs further expands its utility to dual-target discovery programs in CNS disorders [2].

Cardiotonic Lead Optimization Leveraging Polypharmacology

Patent US 4,169,108 establishes the cardiotonic activity of 5- or 6-[(substituted-amino)alkyl]-2,3-naphthalenediols, providing a documented starting point for medicinal chemistry programs targeting heart failure or circulatory disorders [1]. Unlike 1,2-diol congeners restricted to CNS indications, this compound can serve as a dual-purpose lead in cardiotonic and CNS polypharmacology campaigns.

High-Confidence CNS Target Engagement Studies Requiring Defined Purity and CNS Permeability

The increased molecular weight and predicted enhanced lipophilicity relative to primary amine analogs support favorable CNS penetration. Combined with ISO-certified high purity (≥98%), the compound is well-suited for CNS target engagement studies (PET tracer development, ex vivo receptor occupancy, microdialysis) where impurity-driven confounding and poor brain exposure must be minimized [1][2].

Comparative Opioid and Dopaminergic Polypharmacology Screening

Given the class-level evidence for opioid receptor engagement in 5-aminomethyl tetrahydronaphthalene analogs [1] and the established dopaminergic activity of 2,3-diol tetralins in patent literature, this compound serves as a screening tool for dual opioid-dopamine pharmacology. This is particularly relevant in the development of analgesics with reduced abuse liability or in exploring neuropsychiatric polypharmacology.

Quote Request

Request a Quote for 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.